エンゲレチン

説明

Engeletin is a natural flavonoid compound known for its diverse physiological and pharmacological effects, such as anti-inflammatory, antioxidant, and immunomodulatory properties . It is found in Camellia reticulata, Osyris alba, and other organisms . It is also a metabolite found in or produced by Saccharomyces cerevisiae .

Molecular Structure Analysis

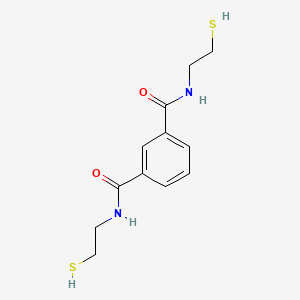

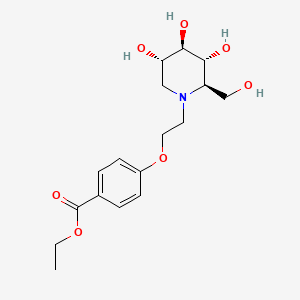

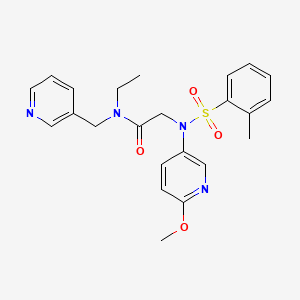

Engeletin has a molecular formula of C21H22O10 and a molecular weight of 434.4 g/mol . Its IUPAC name is (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one .Chemical Reactions Analysis

Engeletin exhibits significant potential in treating a variety of diseases across different systems, attributed to its anti-inflammatory, antioxidant, anti-tumor, and metabolic regulatory activities . These effects are linked to direct or indirect interactions with multiple pathways involving key molecules upstream and downstream .Physical And Chemical Properties Analysis

Engeletin has a molecular formula of C21H22O10 and a molecular weight of 434.4 g/mol . Its IUPAC name is (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one .科学的研究の応用

ハンチントン病に対する神経保護剤

エンゲレチンは、ハンチントン病に対する神経保護剤としての可能性について研究されてきました . 研究者らは、血液脳関門の透過性を向上させ、バイオアベイラビリティを高めるために、エンゲレチンナノ構造化脂質ナノキャリアの理論的製剤を提案しました . このアプリケーションは、フラバノール配糖体であるエンゲレチンの、Keap1/nrf2経路を介したハンチントン病治療における潜在的な治療効果を活用しています .

抗炎症作用

エンゲレチンは、その抗炎症作用で知られています . 炎症反応を抑制することで、マウスの脂多糖誘発子宮内膜炎を抑制することが判明しています . この特性により、さまざまな炎症性疾患の治療における薬物開発の有望な候補となっています .

抗酸化作用

エンゲレチンは、抗酸化作用も示しています . これらの特性は、酸化ストレスによって引き起こされる疾患の治療に役立てられます . エンゲレチンの抗酸化作用は、さまざまな臨床状況における治療薬としての可能性に貢献しています .

免疫調節作用

エンゲレチンの免疫調節作用は、大きな注目を集めています . 免疫反応を調節することができ、免疫関連疾患の薬物開発のための潜在的な候補となっています .

抗腫瘍作用

エンゲレチンは、抗腫瘍作用を示すことが判明しています . マウスにおいて、子宮頸がんの発症を抑制し、肝臓損傷と肺がんの発症を遅らせることが判明しています . これにより、抗がん剤の開発のための潜在的な候補となっています .

代謝調節作用

エンゲレチンは、代謝調節作用を示すことが判明しています . これらの効果は、上流と下流の主要な分子を含む複数の経路との直接的または間接的な相互作用に関連しています . これにより、代謝性疾患の治療のための潜在的な候補となっています .

これらは、科学研究および薬物開発におけるエンゲレチンの多くの潜在的な応用のごく一部です。 エンゲレチンは有望である一方で、その開発にはさらなる探求が必要です .

作用機序

Target of Action

Engeletin, a natural flavonoid compound, is known for its diverse physiological and pharmacological effects . It primarily targets the NF-κB signaling pathway and PINK1 , which play crucial roles in inflammation and mitochondrial autophagy dysfunction, respectively .

Mode of Action

Engeletin interacts with its targets, leading to a series of changes. It inhibits the activation of the NF-κB signaling pathway , thereby reducing inflammation. It also interacts with PINK1, which is involved in mediating mitochondrial autophagy dysfunction .

Biochemical Pathways

Engeletin affects multiple biochemical pathways. It promotes angiogenesis via the vascular endothelial growth factor (VEGF)/vasohibin signaling pathway and stabilizes new vessels through the angiopoietin-1/Tie-2 pathway . It also reduces mitochondrial dysfunction and suppresses inflammation through the Keap1/NRF2 pathway . Furthermore, it inhibits the NF-κB and MAPK pathways .

Pharmacokinetics

Engeletin is rapidly absorbed and widely distributed following a single oral or intravenous administration, with low bioavailability and an oral half-life of 3.686 ± 2.356 h . These ADME properties significantly impact the bioavailability of Engeletin.

Result of Action

The action of Engeletin leads to several molecular and cellular effects. It exhibits significant potential in treating a variety of diseases across different systems, attributed to its anti-inflammatory, antioxidant, anti-tumor, and metabolic regulatory activities . It also alleviates TNF-α-induced inhibition of extracellular matrix components and upregulates matrix catabolic enzymes .

Action Environment

The action, efficacy, and stability of Engeletin can be influenced by environmental factors. For instance, a theoretical formulation of Engeletin-nanostructured lipid nanocarriers may allow for free transit over the blood-brain barrier due to offering a similar composition to the natural lipids present in the body, potentially leading to a cure or prevention of Huntington’s disease .

将来の方向性

While Engeletin shows promise, its development requires further exploration. Future studies should focus on elucidating its mechanisms of action, identifying targets through clinical studies, and optimizing compounds for drug development . These research directions are crucial for advancing the development and application of flavonoids .

特性

IUPAC Name |

(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUPQWGKORWZII-WDPYGAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972649 | |

| Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

572-31-6 | |

| Record name | Engeletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Engeletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

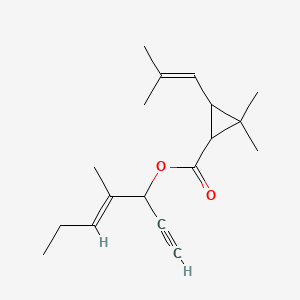

![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)

![benzyl N-[6-[[(2S)-1-[[2-[[(2S,3S)-5-[[(2S,3S)-1-[(3-amino-5,6-dimethylpyrazin-2-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B1671209.png)

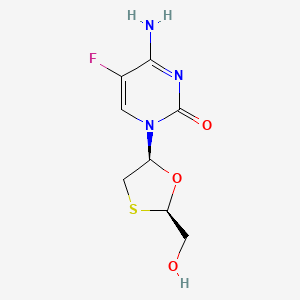

![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1671210.png)